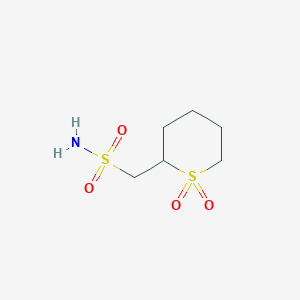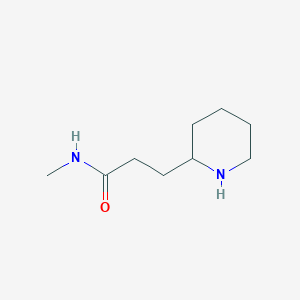![molecular formula C11H13N3O2 B13235633 3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13235633.png)
3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction conditions often include the use of acidic environments, such as trifluoroacetic acid (TFA), to facilitate the cyclization process . The yields of these reactions can range from moderate to high (50-80%) depending on the specific reagents and conditions used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential antibacterial agent due to its ability to inhibit bacterial growth.
Medicine: As an anti-inflammatory agent, potentially useful in the treatment of inflammatory diseases.
Industry: As a precursor for the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial enzymes or proteins essential for bacterial growth and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antibacterial and anti-inflammatory properties.
Imidazo[1,2-a]pyrimidine: Studied for its potential as an anti-tuberculosis agent.
Pyrimido[1,2-a]benzimidazole: Relevant in medicinal chemistry for its potential therapeutic applications.
Uniqueness
3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its ethyl and dimethyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent .
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-4-8-6(2)13-10-9(11(15)16)12-5-14(10)7(8)3/h5H,4H2,1-3H3,(H,15,16) |
Clé InChI |
RTJBVXUCGSQVND-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N2C=NC(=C2N=C1C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13235557.png)

![2-[(3-Bromophenyl)methyl]pyrrolidine](/img/structure/B13235566.png)




![Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B13235575.png)





